N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

P2X3 Antagonist Pain Chronic Cough

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 314275-41-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its primary pharmacological activity is potent antagonism of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in nociception and chronic cough pathways.

Molecular Formula C22H15FN2O2S
Molecular Weight 390.43
CAS No. 314275-41-7
Cat. No. B2463545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS314275-41-7
Molecular FormulaC22H15FN2O2S
Molecular Weight390.43
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H15FN2O2S/c23-17-10-6-15(7-11-17)20-14-28-22(24-20)25-21(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26)
InChIKeyJUTKKQADTOXSIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 314275-41-7): Chemical Identity and Target Engagement Profile


N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 314275-41-7) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. Its primary pharmacological activity is potent antagonism of the P2X purinoceptor 3 (P2X3), a ligand-gated ion channel implicated in nociception and chronic cough pathways [2]. The compound has been characterized as a high-affinity binder to the human P2X3 receptor in stably transfected cell lines, establishing it as a relevant tool for probing P2X3-mediated signaling and a key reference structure in the patent literature surrounding this target class [2].

Why N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Cannot Be Replaced by a Generic Thiazole or Phenoxybenzamide Analog


Simple structural analogs of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide are not functionally interchangeable due to dramatic variations in P2X3 receptor potency driven by subtle regiochemical and substituent modifications [1]. For instance, displacement of the 4-phenoxy group to the 2- or 3-position of the benzamide ring directs the compound toward entirely different biological targets, such as carboxylesterase 2 (CE2), rather than P2X3 [2], [3]. Even within the P2X3-active chemical space, structurally related compounds from the same patent family exhibit IC50 values spanning from low nanomolar to triple-digit nanomolar, meaning that a procurement decision based solely on chemical class similarity risks acquiring a compound with orders-of-magnitude lower target engagement [3]. The quantitative evidence below demonstrates why this specific substitution pattern is a prerequisite for the high-potency P2X3 antagonism required for meaningful experimental outcomes.

Quantitative Differentiation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide from Comparator Compounds


High-Affinity Human P2X3 Receptor Antagonism Versus a Structurally Similar, Low-Potency Analog

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide exhibits an IC50 of 8 nM at the human P2X3 receptor in a stably expressing C6BU-1 cell line, as documented in multiple US patents and the BindingDB database [1]. A structurally related thiazole-containing analog from the Roche/Shionogi series (BDBM50413382) tested under comparable conditions—human P2X3 expressed in C6-BU-1 cells—showed a dramatically weaker IC50 of 136 nM [2]. This represents a 17-fold difference in potency, which is critical for experiments where receptor occupancy must be maintained at low compound concentrations.

P2X3 Antagonist Pain Chronic Cough

Regiochemical Specificity: 4-Phenoxybenzamide Substitution is Required for P2X3 Activity Over Off-Target Carboxylesterase

The position of the phenoxy substituent on the benzamide ring dictates the biological target. The 4-phenoxy isomer (target compound) is a potent P2X3 antagonist (IC50 = 8 nM) with no reported CE2 inhibitory activity [1]. In contrast, the 2-phenoxy regioisomer, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide, is completely redirected to carboxylesterase 2 (CE2) inhibition with an IC50 of 20 nM in human liver microsomes [2]. This target-switching phenomenon means that procuring the 2-phenoxy or 3-phenoxy isomer for P2X3 studies would yield a compound with irrelevant pharmacology.

Selectivity Structure-Activity Relationship Carboxylesterase 2

Consistent P2X3 Potency Across Independent Patent Filings Confirms Reproducible Target Engagement

The P2X3 antagonistic activity of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has been independently measured across three US patents (US9150546, US9688643, US9718790), each reporting an IC50 of 8 nM at pH 7.5 in the C6BU-1/hP2X3 cell assay [1]. This cross-patent consistency contrasts with the variable potency reported for other analogs (e.g., IC50 values ranging from 6–18 nM for BDBM271539 depending on the specific assay entry) and provides procurement confidence that the compound's activity is robust and reproducible across independent experimental replicates [2].

Reproducibility Patent Pharmacology Binding Affinity

Class-Level P2X3 Selectivity Over P2X2/3 Heteromers Distinguishes Thiazole-Benzamide Series from Non-Selective Antagonists

The 1,3-thiazol-2-yl substituted benzamide class, to which N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide belongs, is characterized in patent disclosures as achieving at least 10-fold selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors, with preferred compounds demonstrating even greater selectivity windows [1]. This class-level property is therapeutically significant because P2X2/3 inhibition is associated with taste-related adverse effects. In contrast, non-selective P2X antagonists such as A-317491 exhibit Kis of 9 nM at hP2X2/3 and 22 nM at hP2X3, representing less than 3-fold selectivity, and have been limited by taste disturbances in clinical evaluation [2].

P2X3 Selectivity P2X2/3 Heteromer Therapeutic Window

Structural Differentiation from Clinical Candidate Filapixant (BAY 1902607): Positioning as a Reference Compound

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (MW 390.4) serves as an early-stage reference structure within the P2X3 antagonist patent family, distinct from the later clinical candidate filapixant (BAY 1902607, MW 521.56, CAS 1948232-63-0), which incorporates a substituted morpholine and trifluoromethylpyrimidine moiety , [1]. Filapixant has been explicitly described as an 'active reference substance' in the development of eliapixant . The target compound, with its simpler architecture and lower molecular weight, provides a more synthetically accessible scaffold for medicinal chemistry optimization, while filapixant represents a more advanced, optimized clinical molecule [1].

Filapixant Reference Standard Chemical Probe

Validated Application Scenarios for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Based on Quantitative Evidence


P2X3 Receptor Binding and Functional Antagonism Assays in Recombinant Cell Lines

With a confirmed IC50 of 8 nM in C6BU-1 cells stably expressing human P2X3, this compound is suitable as a high-potency control antagonist in calcium flux, membrane potential, or electrophysiological assays [1]. Its consistent activity across multiple patent filings makes it a reliable positive control for establishing assay windows and validating new P2X3 screening platforms [1].

Structure-Activity Relationship (SAR) Benchmarking for P2X3 Antagonist Optimization Programs

The compound's 4-phenoxybenzamide scaffold represents a defined starting point for SAR exploration, with the 8 nM IC50 serving as a benchmark against which newly synthesized analogs can be compared [1]. Its structural simplicity relative to advanced clinical candidates like filapixant allows medicinal chemists to systematically probe the contributions of individual substituents to P2X3 potency and selectivity .

Selectivity Profiling Against P2X2/3 Heteromers and Off-Target Receptors

As a member of the P2X3-selective thiazole-benzamide class with ≥10-fold selectivity over P2X2/3, this compound can be used as a comparator to benchmark the selectivity profile of novel P2X3 antagonists [2]. Its distinct pharmacological fingerprint, devoid of CE2 inhibitory activity that characterizes the 2-phenoxy regioisomer, further validates its use in target engagement studies requiring clean pharmacology [3].

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